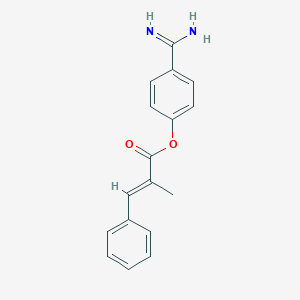

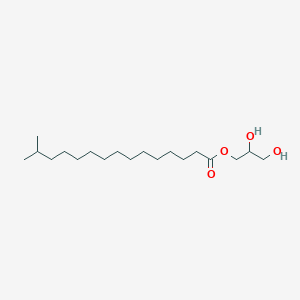

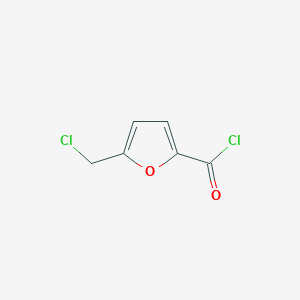

![molecular formula C11H20O6 B034751 2-[2-[2-(2-羟乙氧基)乙氧基]乙氧基]乙基丙烯酸酯 CAS No. 19812-60-3](/img/structure/B34751.png)

2-[2-[2-(2-羟乙氧基)乙氧基]乙氧基]乙基丙烯酸酯

描述

Synthesis Analysis

The synthesis of acrylate polymers with oligooxyethylene side groups, including those similar to 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate, often involves polymerization techniques such as atom transfer radical polymerization (ATRP). ATRP has been utilized for preparing well-defined hydroxyl-terminated polyacrylates, which are subsequently reacted with agents like toluene diisocyanate (TDI) to synthesize urethane variants, showcasing controlled molecular weights and functionalities (Wang Hongdan, 2010).

Molecular Structure Analysis

The molecular structure of acrylate compounds, including 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate, can be characterized using spectroscopic methods. For instance, confocal micro-Raman and infrared spectroscopy have been employed to study the phase separation of acrylate polymers, revealing insights into the molecular interactions and structural dynamics of these materials (Y. Maeda, Hideo Yamauchi, T. Kubota, 2009).

Chemical Reactions and Properties

Acrylate polymers exhibit a variety of chemical reactions due to the reactive acrylate group. For example, the anionic polymerization of acrylic monomers can be enhanced by ligated anionic living polymerization, demonstrating the influence of ligands on polymerization kinetics and polymer properties (Jin-shan Wang et al., 1994). Furthermore, the modification of epoxy resins with acrylate-acrylic acid copolymers illustrates the chemical versatility of acrylates in creating materials with tailored properties (D. Ratna, A. K. Banthia, 2000).

Physical Properties Analysis

The physical properties of acrylate polymers, such as phase transition temperatures and solubility in water, are critical for their application in responsive materials. Studies on block copolymers comprising ethoxytri(ethylene glycol) acrylate units have shown temperature-dependent micellization/dissociation transitions in water, highlighting the thermosensitive nature of these materials (Xueguang Jiang et al., 2008).

Chemical Properties Analysis

Acrylate polymers, including those based on 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate, are characterized by their reactive acrylate groups, which facilitate various chemical modifications and copolymerizations. These reactions enable the production of a vast range of materials with specific chemical functionalities and properties suited for different applications (B. Yamada, S. Kobatake, O. Konosu, 1996).

科学研究应用

聚合物合成和改性

丙烯酸酯,包括“2-[2-[2-(2-羟乙氧基)乙氧基]乙氧基]乙基丙烯酸酯”,广泛用于合成和改性聚合物。它们是生产丙烯酸聚合物和共聚物的关键单体,由于其优异的粘合性能以及耐候性和耐紫外线辐射性,这些聚合物是塑料、粘合剂和涂料等各种应用中不可或缺的。这些聚合物用于包括汽车、建筑和电子在内的各个行业,用于涂料、密封剂和封装剂(M. Suh 等人,2018 年)(Suh 等人,2018 年).

医学和生物技术应用

丙烯酸酯在医学和生物技术应用中发挥着重要作用,特别是在设计药物递送系统和用于组织工程的水凝胶方面。接枝丙烯酸酯的羟乙基纤维素可以形成生物相容、可生物降解且具有可调物理性质的水凝胶,使其适用于控释药物、伤口敷料以及作为组织再生的支架(Aqdas Noreen 等人,2020 年)(Noreen 等人,2020 年).

水处理技术

合成交联聚乙烯醇 (PVA) 膜并加入丙烯酸酯单体,增强了膜的耐化学性和防污能力。由于其改进的热稳定性和化学稳定性以及高透水性,这些改性膜在水处理应用中非常有效,包括海水淡化和废水处理(B. Bolto 等人,2009 年)(Bolto 等人,2009 年).

环境可持续性

通过糖解法对聚对苯二甲酸乙二酯 (PET) 废料进行化学回收,其中丙烯酸酯用作催化剂,这提供了一种环境可持续的方法,可将 PET 重新利用为有价值的二次材料。这些材料可用于生产不饱和聚酯树脂、涂料和粘合剂,有助于减少废物并节约资源(G. Karayannidis 和 D. Achilias,2007 年)(Karayannidis 和 Achilias,2007 年).

先进材料设计

丙烯酸酯有助于为 3D 打印开发光固化树脂,提供快速固化、精细空间分辨率和复杂结构的制造。改性丙烯酸酯基光聚合物可改善其机械性能,例如韧性和抗冲击性,从而将其应用扩展到牙科填充物、生物医学设备和消费品中(Samuel Clark Ligon-Auer 等人,2016 年)(Ligon-Auer 等人,2016 年).

作用机制

Target of Action

This compound is a derivative of acrylate, which is known to react with a wide range of biological targets, including proteins and DNA . .

Mode of Action

As an acrylate derivative, it may interact with its targets through covalent bonding, leading to changes in the structure and function of the target molecules

Biochemical Pathways

Given its structural similarity to other acrylates, it may interfere with a variety of biochemical processes, including protein synthesis and DNA replication

Pharmacokinetics

Similar compounds are known to be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized in the liver, and excreted in the urine . The bioavailability of this compound would depend on factors such as the route of administration and the presence of metabolic enzymes.

Result of Action

Similar compounds are known to cause cellular damage through covalent bonding with cellular macromolecules, leading to changes in cell function and potentially cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate. For example, factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its ability to interact with its targets . Additionally, the compound’s action may be influenced by the physiological environment, including the presence of metabolic enzymes and the state of the target cells.

属性

IUPAC Name |

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6/c1-2-11(13)17-10-9-16-8-7-15-6-5-14-4-3-12/h2,12H,1,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUASZQPLPKGIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173532 | |

| Record name | 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19812-60-3 | |

| Record name | Tetraethylene glycol acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

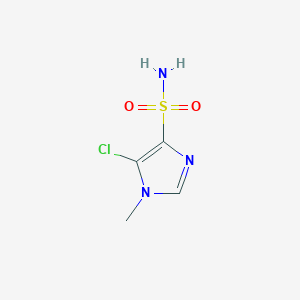

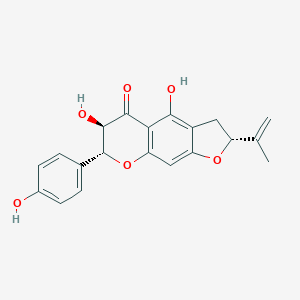

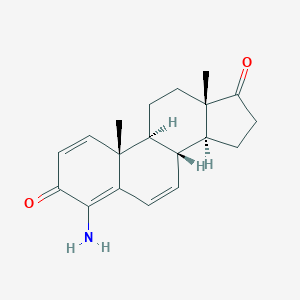

![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)

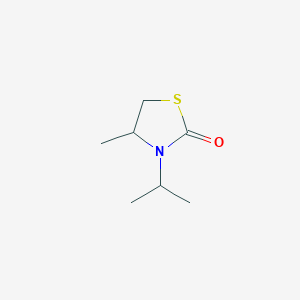

![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)

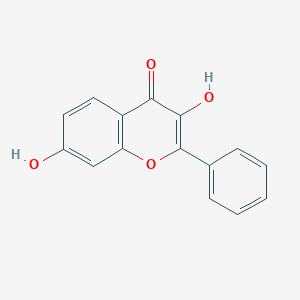

![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)